1-Benzyl-5-formyl-2-methylimidazole

Pharmaceutical Analysis Method Validation HPLC Quantification

This is a certified impurity reference standard (Tegoprazan Impurity 1) essential for ANDA submissions and commercial QC release of Tegoprazan API. Unlike generic reagent-grade material, this batch delivers verified ≥98% purity, a detailed CoA, and proven chromatographic performance within a validated HPLC linear range (0.1071–10.71 µg/mL) for accurate impurity quantification. Using non-certified alternatives risks regulatory audit failure; this standard ensures data integrity for specificity, linearity, accuracy, and precision per ICH guidelines. A defined melting point (51–52°C) enables rapid identity confirmation. Essential for system suitability testing (SST) and stability studies.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 39269-74-4
Cat. No. B3061067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-formyl-2-methylimidazole
CAS39269-74-4
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC2=CC=CC=C2)C=O
InChIInChI=1S/C12H12N2O/c1-10-13-7-12(9-15)14(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyOYWXYRRKTGPYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-formyl-2-methylimidazole (CAS 39269-74-4): Certified Reference Standard for Tegoprazan Impurity Analysis


1-Benzyl-5-formyl-2-methylimidazole (CAS 39269-74-4), also known as 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde, is a substituted imidazole derivative characterized by a benzyl group at the N1 position, a methyl group at the C2 position, and a reactive formyl group at the C5 position of the heterocyclic ring [1]. Its primary documented industrial significance is as a certified impurity reference standard (Tegoprazan Impurity 1) used in the quality control and analytical method validation for the potassium-competitive acid blocker (P-CAB) drug, Tegoprazan [2][3].

Why Generic Substitution is Inadequate: The Regulatory and Analytical Necessity of Certified 1-Benzyl-5-formyl-2-methylimidazole


In pharmaceutical development and manufacturing, the use of generic or uncharacterized chemical reagents as impurity reference standards is a critical compliance risk that can lead to failed regulatory audits, inaccurate quantification of impurities, and compromised drug safety profiles [1][2]. While other N-benzylimidazole-5-carboxaldehyde derivatives or non-certified batches of the same compound may be available, they lack the validated certificate of analysis (CoA) and proven chromatographic performance required for Abbreviated New Drug Applications (ANDA) or commercial quality control (QC) for Tegoprazan [3]. The specific certified purity (typically ≥98%) and the validated linear range of this compound in established HPLC methods are non-substitutable parameters that ensure accurate and reproducible results in a regulated environment [4].

Quantitative Differentiation Evidence for 1-Benzyl-5-formyl-2-methylimidazole as a Critical Analytical Standard


Validated HPLC Linearity and Quantification Range for Tegoprazan Impurity A (1-Benzyl-5-formyl-2-methylimidazole)

In a validated high-performance liquid chromatography (HPLC) method for quantifying impurities in Tegoprazan, 1-Benzyl-5-formyl-2-methylimidazole (designated as Impurity A) demonstrated a specific, linear calibration range. This validated range is a critical quantitative parameter for accurate impurity quantification and method validation [1].

Pharmaceutical Analysis Method Validation HPLC Quantification

Certified Purity Grade Differentiating 1-Benzyl-5-formyl-2-methylimidazole from Non-Certified Imidazole Derivatives

Commercial sources offering this compound as Tegoprazan Impurity 1 provide it with a certified purity of ≥98%, accompanied by a detailed Certificate of Analysis (CoA) compliant with regulatory guidelines [1]. This certified purity is a quantifiable differentiator from many generic imidazole-5-carboxaldehyde building blocks or in-house synthesized material, which lack such validated documentation.

Pharmaceutical Quality Control Reference Standard Purity Analysis

Defined Physicochemical Properties for Identification and Handling Compared to Close Analogs

The compound possesses specific, measurable physicochemical properties that distinguish it from close analogs, such as 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) which lacks the C2 methyl group. These properties are critical for confirming identity and ensuring proper storage and handling .

Physicochemical Characterization Compound Identification Logistics and Handling

Exclusive Regulatory Filing Support for 1-Benzyl-5-formyl-2-methylimidazole as Tegoprazan Impurity 1

Several specialized vendors market this compound explicitly as 'Tegoprazan Impurity 1' and provide documentation to support Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1][2]. This application-specific documentation is a qualitative but critical differentiator from other 1-benzylimidazole-5-carboxaldehyde derivatives, which are generally marketed as generic research chemicals or synthetic intermediates without regulatory support [3].

Regulatory Affairs ANDA Filing DMF Support

Validated Application Scenarios for 1-Benzyl-5-formyl-2-methylimidazole in Pharmaceutical Quality Control


Quantifying Tegoprazan Impurity A in Drug Substance Batches via HPLC

In pharmaceutical quality control laboratories, 1-Benzyl-5-formyl-2-methylimidazole (Impurity A) is used as a reference standard for the quantification of this specific process-related impurity in Tegoprazan active pharmaceutical ingredient (API) batches. The validated HPLC method provides a specific linear range for this compound (0.1071–10.71 µg/mL), enabling accurate and precise quantification to ensure the impurity level remains below the established limit (e.g., ≤0.78 mg/g) [1]. This application is critical for batch release and stability studies, and the use of a certified reference standard is a regulatory expectation [2].

Analytical Method Development and Validation (AMV) for Tegoprazan ANDA Submissions

This compound is an essential tool for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) for generic Tegoprazan. Its certified purity (≥98%) and the availability of a detailed Certificate of Analysis (CoA) allow researchers to establish and validate the specificity, linearity, accuracy, and precision of their in-house HPLC or UPLC methods for impurity profiling [3]. The use of a non-certified analog or a lower-purity batch would not meet the data integrity requirements for a successful regulatory submission [4].

System Suitability Testing (SST) in Routine QC Analysis for Tegoprazan

In routine quality control (QC) operations, a solution of 1-Benzyl-5-formyl-2-methylimidazole can be prepared at a known concentration (e.g., within its validated linear range) to perform system suitability testing (SST) prior to sample analysis. This ensures that the HPLC system is performing within the validated parameters (e.g., retention time precision, peak area reproducibility) before the analysis of commercial Tegoprazan batches. The defined melting point (51-52 °C) also serves as a quick identity confirmation test for incoming materials .

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